(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate
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Overview
Description
(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H9Br3O3S. It is a derivative of phenol where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine atoms, and it is esterified with 4-methylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate typically involves the esterification of 2,4,6-tribromophenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form less brominated derivatives.
Oxidation: It can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of azides or thiocyanates.
Reduction: Formation of less brominated phenols.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A precursor to (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate, used as a fungicide and in the preparation of flame retardants.
4-Methylbenzenesulfonyl Chloride: Used in the synthesis of sulfonate esters and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its combination of brominated phenol and sulfonate ester functionalities. This combination imparts distinct chemical properties, making it valuable in various applications, including its use as an intermediate in organic synthesis and its potential biological activities .
Properties
CAS No. |
2437-48-1 |
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Molecular Formula |
C13H9Br3O3S |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H9Br3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3 |
InChI Key |
UXLDHZJHKXURKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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